Ethynyl Estradiol Diacetate

Description

Historical Context of Synthetic Steroids and Analog Development

The journey into synthetic steroids began with early observations of the physiological effects of castration in animals, dating back thousands of years. nih.gov A more scientific approach emerged in the late 19th and early 20th centuries, with the isolation and structural elucidation of natural steroid hormones like testosterone (B1683101) and estrogen. mdpi.com The 1930s marked a significant turning point with the first successful chemical synthesis of these hormones, although their therapeutic use was limited by poor oral bioavailability.

A major breakthrough occurred in 1938 when Hans Herloff Inhoffen and Walter Hohlweg synthesized ethinyl estradiol (B170435) by adding an ethynyl (B1212043) group at the C-17 position of the estradiol molecule. This modification dramatically increased the steroid's oral potency, a landmark achievement in medicinal chemistry. This innovation paved the way for the development of a vast array of synthetic steroid analogs with modified structures and tailored biological activities.

The 1940s and 1950s witnessed a surge in the development of synthetic steroids. researchgate.netclinexprheumatol.org For instance, the first experiments using synthetic estrogen derivatives to promote growth in cattle were conducted in 1948. mdpi.com Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. researchgate.netclinexprheumatol.org The development of anabolic-androgenic steroids (AAS), synthetic analogs of testosterone, also gained momentum during this period, initially aimed at enhancing the anabolic effects of testosterone while minimizing its androgenic properties. researchgate.net

Significance of Ethynyl Estradiol Diacetate as a Model Compound in Steroid Chemistry and Biochemistry

This compound, a derivative of ethinyl estradiol, serves as a valuable model compound in the fields of steroid chemistry and biochemistry. chemicalbook.comclearsynth.com Its significance lies in its relationship to ethinyl estradiol, a potent synthetic estrogen. chemicalbook.com The diacetate functionalization at the C3 and C17 positions provides a pro-drug form, which is often utilized in research to study metabolic pathways and the effects of esterase activity on drug delivery and activation.

Furthermore, the synthesis and chemical manipulation of this compound provide a practical platform for developing and refining synthetic methodologies in steroid chemistry. google.com These studies are crucial for the design of new steroid-based compounds with improved therapeutic profiles.

Structural Relationship to Related Steroids and Derivatives

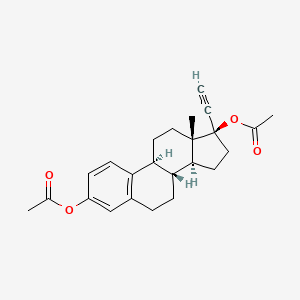

This compound is structurally derived from the natural estrogen, estradiol. The core of the molecule is the classic four-ring steroid nucleus, known as the estrane (B1239764) skeleton. The key structural modifications that differentiate this compound from estradiol are:

An Ethynyl Group (-C≡CH) at the C17α Position: This addition is the defining feature of ethinyl estradiol and its derivatives. It sterically hinders the oxidation of the 17β-hydroxyl group, which is a primary route of inactivation for natural estrogens when taken orally.

Acetate (B1210297) Groups (-OCOCH3) at the C3 and C17β Positions: These ester groups replace the hydroxyl groups found at these positions in ethinyl estradiol. This diacetate form is a prodrug, meaning it is metabolically converted to the active form, ethinyl estradiol, in the body.

This compound is closely related to several other important synthetic steroids:

Ethinyl Estradiol: This is the parent compound of this compound and a potent oral estrogen. nih.gov this compound is synthesized from ethinyl estradiol. chemicalbook.com

Mestranol (B1676317): Another synthetic estrogen, mestranol is the 3-methyl ether of ethinyl estradiol. Like this compound, it is a prodrug that is demethylated to ethinyl estradiol to become active.

Norethisterone: This is a synthetic progestin derived from 19-nortestosterone. wikipedia.org The synthesis of norethisterone also involves the introduction of a C17α-ethynyl group, highlighting the importance of this structural motif in creating orally active steroid hormones. wikipedia.org

Etynodiol Diacetate: This is another synthetic progestin that is the diacetate ester of etynodiol. wikipedia.orgnih.gov It shares the diacetate feature with this compound, but has a different steroid backbone. wikipedia.orgnih.gov

The study of these and other related compounds allows for a comprehensive understanding of how subtle changes in the steroid structure can lead to significant differences in hormonal activity and therapeutic application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWZWQYTKPEDAK-DJCPXJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Ethynyl Estradiol Diacetate

Historical Synthetic Pathways for Ethynyl (B1212043) Estradiol (B170435) Diacetate

The synthesis of ethynyl estradiol diacetate is intrinsically linked to the landmark synthesis of its precursor, ethynyl estradiol, by Hans Herloff Inhoffen and Walter Hohlweg in 1938. drugbank.com The primary goal was to create an orally bioavailable estrogen, which was achieved by introducing an ethynyl group at the C-17 position of the estradiol steroid nucleus. drugbank.com

The foundational synthesis of ethynyl estradiol starts with estrone (B1671321). The key step is the ethynylation of the 17-keto group of estrone. This is typically achieved by reacting estrone with an acetylene (B1199291) equivalent, such as potassium acetylide in liquid ammonia, or through a Grignard reaction with ethynylmagnesium bromide. This reaction creates the 17α-ethynyl and 17β-hydroxyl groups.

Once ethynyl estradiol is formed, the synthesis of this compound involves the acetylation of both the phenolic hydroxyl group at C-3 and the tertiary hydroxyl group at C-17. This is a straightforward esterification reaction, commonly carried out using an acetylating agent like acetic anhydride, often in the presence of a base catalyst such as pyridine (B92270) or sodium acetate (B1210297) to facilitate the reaction. The diacetate form is often used in pharmaceutical preparations. rxlist.com The chemical name for ethynodiol (B195179) diacetate is 19-nor-17alpha-pregn-4-en-20-yne-3beta,17-diol diacetate. rxlist.com

A general reaction scheme is presented below: Estrone → Ethynyl Estradiol → this compound

| Step | Precursor | Key Reagents | Product |

| 1. Ethynylation | Estrone | Potassium Acetylide or Ethynylmagnesium Bromide | Ethynyl Estradiol |

| 2. Acetylation | Ethynyl Estradiol | Acetic Anhydride, Pyridine | This compound |

Stereoselective Synthesis Methodologies and Control of Stereochemistry

The stereochemistry of steroids is paramount to their biological activity. numberanalytics.comnumberanalytics.com In the synthesis of this compound, the stereochemistry of the steroid core is typically predetermined by the starting material, which is usually a naturally derived steroid like estrone. numberanalytics.com This semi-synthetic approach leverages the existing and correct stereochemical configuration of the fused ring system. numberanalytics.com

The critical stereocenter created during the synthesis is at the C-17 position. The addition of the ethynyl group to the 17-keto group of estrone predominantly occurs from the less hindered α-face of the steroid, leading to the desired 17α-ethynyl-17β-hydroxy configuration. acs.org This stereoselectivity is a well-established principle in steroid chemistry, where reagent approach is governed by the steric hindrance of the steroid's angular methyl groups. acs.org

Advanced methods focus on maintaining this stereointegrity throughout subsequent reaction steps. The use of specific catalysts and controlled reaction conditions is crucial to prevent epimerization or other unwanted side reactions. numberanalytics.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the stereochemistry of the final products and intermediates. numberanalytics.com The stereochemical outcome of reactions like epoxidation on the steroid nucleus can be controlled by the steric bulk of substituents at other positions, such as C-17. rsc.org

Development of Analogues and Derivatives of this compound

To explore structure-activity relationships, improve properties, or for use as research tools, numerous analogues and derivatives of ethynyl estradiol and its diacetate form have been developed. google.comgoogle.com

The terminal ethynyl group (C≡CH) is a versatile functional handle for further chemical modifications. beilstein-journals.orgnih.gov The propargyl alcohol moiety (a hydroxyl group adjacent to a triple bond) at C-17 allows for a range of reactions. beilstein-journals.org

One significant strategy is the Sonogashira cross-coupling reaction, which allows for the attachment of various aryl or vinyl groups to the ethynyl carbon. umich.mx This has been used to synthesize new derivatives with potential applications in materials science and medicine. umich.mx Another approach involves ring-closing enyne metathesis (RCEYM), which can be used to construct complex spirocyclic structures at the C-17 position, leading to novel classes of steroids. beilstein-journals.orgnih.gov These diversity-oriented synthesis (DOS) strategies are powerful tools for creating libraries of new compounds for biological screening. beilstein-journals.orgnih.gov

Isotopically labeled versions of ethynyl estradiol are invaluable tools for studying its metabolism, pharmacokinetics, and environmental fate. nih.govmedchemexpress.com

Deuterium (B1214612) Labeling: Deuterium-labeled ethynyl estradiol (e.g., Ethynyl Estradiol-d4) is frequently used in metabolic studies. medchemexpress.commedchemexpress.com The synthesis can involve introducing deuterium atoms at specific positions, such as on the aromatic A-ring. nih.gov These labeled compounds are used as internal standards in mass spectrometry-based quantification, allowing for precise measurement of the drug in biological and environmental samples. nih.govmedchemexpress.comresearchgate.net The use of deuterated standards helps to differentiate the analyte from matrix interferences. nih.gov

Carbon-13 Labeling: Carbon-13 (¹³C) labeled ethynyl estradiol (e.g., Ethynyl Estradiol-¹³C₂) offers advantages over deuterium labeling, as the ¹³C-label is less susceptible to exchange. google.commedchemexpress.com The synthesis of ¹³C-labeled steroids can be achieved through total synthesis or by partial synthesis using ¹³C-labeled building blocks. nih.gov These compounds are critical for mechanistic studies and as superior internal standards in analytical chemistry. google.comnih.gov For instance, ¹³C-labeled estrogen analogues can be synthesized via intermediates like ¹³C-resorcinol. google.com

Functionalization at Ethynyl Moiety

Biotechnological Approaches to Synthesis and Transformation

Biotechnological methods, employing enzymes or whole microorganisms, offer green and highly selective alternatives to traditional chemical synthesis for steroid modification. scispace.com While the direct synthesis of this compound via biotechnological routes is not widely documented, transformations of its precursor, ethynyl estradiol, and related steroids are known.

Enzymes, particularly from the Cytochrome P450 (CYP) superfamily, are heavily involved in the metabolism of ethynyl estradiol in vivo, catalyzing hydroxylation at various positions on the steroid ring. drugbank.com For example, CYP3A4 is a major enzyme in its metabolism. wikipedia.org In vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes responsible for these transformations. nih.gov

Microbial transformations have a long history in steroid chemistry. Various microorganisms, such as species of Cunninghamella, are capable of performing specific hydroxylations and other modifications on the steroid skeleton. scispace.com While specific examples for this compound are scarce, the principles of microbial biotransformation could be applied to generate novel derivatives or to perform selective reactions like hydrolysis or hydroxylation under mild conditions. scispace.com Furthermore, enzymes like steroid sulfatase can hydrolyze sulfate (B86663) esters of ethinyl estradiol, demonstrating enzymatic activity on this synthetic steroid.

Microbial Biotransformation for Novel Steroid Production

The use of microbial cultures for the transformation of steroids is a well-established method for producing hydroxylated derivatives on a large scale. nih.gov Fungi, in particular, are known for their capacity to carry out a variety of biotransformation reactions, including hydroxylation, oxidation, and reduction. nih.gov

In a notable study, the fungus Cunninghamella elegans was employed to biotransform ethynodiol diacetate, a compound structurally related to this compound. This process yielded several new hydroxylated metabolites. The primary reactions involved the introduction of hydroxyl (-OH) groups at various positions on the steroid's core structure. nih.gov This demonstrates the capability of microbial systems to generate novel derivatives that are challenging to produce through conventional chemical means. nih.gov

Research Findings from Microbial Biotransformation of Ethynodiol Diacetate with Cunninghamella elegans nih.gov

| Original Compound | Biotransforming Microorganism | Resulting Metabolites | Transformation Type |

|---|---|---|---|

| Ethynodiol Diacetate | Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | Hydroxylation |

| Ethynodiol Diacetate | Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | Hydroxylation |

| Ethynodiol Diacetate | Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | Hydroxylation |

Plant Cell Culture Mediated Synthesis and Derivatization

Plant cell suspension cultures have also emerged as an effective tool for the biotransformation of steroids and other organic compounds. nih.gov These cultures can perform a range of reactions, including hydrolysis, oxidation, and the rearrangement of functional groups, leading to the synthesis of novel derivatives. nih.govresearchgate.net

The biotransformation of ethynodiol diacetate has been investigated using cell suspension cultures of Ocimum basilicum (sweet basil) and Azadirachta indica (neem). nih.gov These plant cell cultures were found to metabolize the parent compound into several different products. The transformations included the hydrolysis of the acetate ester groups, oxidation of hydroxyl groups to ketones, and rearrangement of hydroxyl groups. nih.govresearchgate.net

For instance, incubation with Ocimum basilicum cell cultures resulted in the formation of four major metabolites. nih.gov The biotransformation with Azadirachta indica yielded two of the same metabolites produced by O. basilicum. nih.govresearchgate.net These findings underscore the potential of plant cell cultures as a sustainable and efficient method for producing a library of new steroids with potential biological applications. nih.gov

Research Findings from Plant Cell Culture Biotransformation of Ethynodiol Diacetate nih.govresearchgate.net

| Original Compound | Biotransforming Plant Cell Culture | Resulting Metabolites | Transformation Type |

|---|---|---|---|

| Ethynodiol Diacetate | Ocimum basilicum | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Hydrolysis, Oxidation |

| Ethynodiol Diacetate | Ocimum basilicum | 17α-ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis, Oxidation |

| Ethynodiol Diacetate | Ocimum basilicum | 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | Hydrolysis, Rearrangement |

| Ethynodiol Diacetate | Ocimum basilicum | 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | Hydrolysis, Rearrangement |

| Ethynodiol Diacetate | Azadirachta indica | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Hydrolysis, Oxidation |

Advanced Spectroscopic and Structural Elucidation of Ethynyl Estradiol Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.drugbank.comepo.org

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For Ethynyl (B1212043) Estradiol (B170435) Diacetate, 1D (¹H, ¹³C) and 2D NMR experiments work in concert to assign every proton and carbon atom in the molecule, confirming the presence and location of the two acetate (B1210297) groups on the steroidal core.

The ¹H NMR spectrum of Ethynyl Estradiol Diacetate is characterized by distinct signals corresponding to the aromatic, steroidal, ethynyl, and acetate protons. The acetylation of the hydroxyl groups at the C3 and C17 positions of the parent compound, Ethinyl Estradiol, induces significant downfield shifts for the neighboring protons.

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: Signals for the protons on the A-ring of the steroid appear in the aromatic region.

Ethynyl Proton: A characteristic singlet for the acetylenic proton at C21.

Acetate Protons: Two sharp singlets, each integrating to three protons, are anticipated in the upfield region (typically around δ 2.0-2.3 ppm). These signals are definitive evidence of the two methyl groups of the diacetate ester functions.

Steroidal Protons: A complex series of multiplets corresponding to the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the B, C, and D rings of the steroid nucleus.

Methyl Protons: A singlet corresponding to the C18-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is inferred from Ethinyl Estradiol and general acetate derivatives as direct experimental data is not widely published)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~7.2-7.3 | d |

| H-2 | ~6.8-6.9 | dd |

| H-4 | ~6.7-6.8 | d |

| C18-H₃ | ~0.9 | s |

| C21-H (Ethynyl) | ~2.7 | s |

| Acetate CH₃ (x2) | ~2.2-2.3 | s |

| Other Steroidal H | 0.9 - 3.0 | m |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound (C₂₄H₂₈O₄), 24 distinct signals are expected, barring any coincidental overlaps. The presence of the acetate groups is confirmed by the appearance of signals for the carbonyl carbons (C=O) and the methyl carbons (-CH₃).

Key expected signals in the ¹³C NMR spectrum include:

Aromatic Carbons: Six signals in the downfield region (δ 110-150 ppm) corresponding to the A-ring carbons. The C3 carbon, now bearing an acetate group, is shifted compared to its position in Ethinyl Estradiol. nih.gov

Ethynyl Carbons: Two signals for the sp-hybridized carbons of the C≡CH group.

Steroidal Carbons: A series of signals for the aliphatic carbons of the steroid skeleton. The C17 carbon, attached to the second acetate group, shows a significant downfield shift.

Acetate Carbons: Two signals for the carbonyl carbons (typically δ 169-171 ppm) and two signals for the methyl carbons (typically δ 20-22 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is inferred from Ethinyl Estradiol and general acetate derivatives as direct experimental data is not widely published)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~148 |

| C17 | ~85-90 |

| C18 | ~12-14 |

| C20 (Ethynyl) | ~85-90 |

| C21 (Ethynyl) | ~75-80 |

| Acetate C=O (x2) | ~169-171 |

| Acetate CH₃ (x2) | ~20-22 |

| Aromatic Carbons | 115-140 |

| Other Steroidal C | 22-55 |

To definitively assign all signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the spin-spin coupling networks within the individual rings of the steroid nucleus, helping to trace the connectivity of the proton framework. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, it would directly link the acetate methyl proton signals to the acetate methyl carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the placement of the acetate groups. Correlations would be expected from the acetate methyl protons to the acetate carbonyl carbon and, most importantly, to the steroidal carbons C3 and C17, respectively. This provides undeniable proof of the ester linkages at these specific positions. libretexts.org

13C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.drugbank.comresearchsolutions.comnih.govnih.govresearchgate.net

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation. The molecular formula of this compound is C₂₄H₂₈O₄, giving it a monoisotopic mass of approximately 380.1988 Da.

ESI is a soft ionization technique that is well-suited for analyzing moderately polar molecules like steroid derivatives. nih.gov

Ionization: In positive ion mode, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 381.20. Adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 403.18) or potassium adduct [M+K]⁺ (m/z 419.16), may also be observed. researchgate.net

Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation. Common fragmentation pathways for steroidal acetates involve the neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da). libretexts.org For this compound, the sequential loss of two molecules of acetic acid or ketene would be a characteristic fragmentation pattern, yielding significant fragment ions.

APCI is another soft ionization method often used in conjunction with liquid chromatography. It is particularly effective for less polar, thermally stable compounds. wikipedia.org

Ionization: APCI typically generates protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. wikipedia.orgnih.gov For this compound, APCI is expected to produce a strong signal for the molecular ion or its protonated form, often with less in-source fragmentation compared to other techniques, providing clear molecular weight information. nih.gov

Fragmentation: The fragmentation patterns observed in APCI-MS/MS would be similar to those seen in ESI-MS/MS, primarily involving the cleavage and loss of the two acetate groups from the steroid backbone. The resulting fragments provide further confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For steroid analysis, GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analytes, particularly those with polar functional groups like hydroxyls. In the case of this compound, the hydroxyl groups at the C3 and C17 positions are already protected by acetate esters, which may allow for direct analysis without derivatization under certain conditions. mdpi.com

When derivatization is employed for related steroids, silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This process significantly improves chromatographic peak shape and sensitivity. researchgate.net The mass spectrometer, typically a quadrupole or ion trap analyzer, then fragments the eluted molecules. nih.gov Analysis of the resulting fragmentation pattern allows for unambiguous identification. In tandem mass spectrometry (GC-MS/MS), specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity for quantification, even in complex matrices. nih.govresearchgate.net

A typical GC-MS method for a related steroid, 17α-ethinyl estradiol, involves a temperature-programmed oven to ensure adequate separation. mdpi.com While specific fragmentation data for this compound is not widely published, the analysis would proceed by identifying its molecular ion and characteristic fragment ions resulting from the loss of its acetyl and ethynyl groups.

Table 1: Typical GC-MS Parameters for Steroid Analysis This table represents typical conditions used for related steroid compounds, which would be adapted for this compound.

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| GC Column | Capillary column (e.g., 30m x 0.25mm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Program | Initial temp 250°C, ramp at 45°C/min to 325°C, hold for 5.7 min | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Analyzer | Quadrupole or Ion Trap | mdpi.comnih.gov |

| Derivatization | Often not required for diacetate; TMS derivatization for hydroxylated analogs | mdpi.comresearchgate.net |

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a cornerstone technique for analyzing synthetic hormones like this compound from various matrices. Its high separation efficiency, speed, and sensitivity make it ideal for detecting compounds at very low concentrations. nih.govnih.gov The methodology typically employs a reversed-phase UPLC system, with C18 or phenyl stationary phases being common choices for steroid separation. nih.govresearchgate.net

Detection is most often achieved with a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source, usually in positive ion mode. nih.govacs.org For compounds that exhibit a weak response in the mass spectrometer, chemical derivatization can be employed. For instance, the related compound ethinyl estradiol can be derivatized with dansyl chloride to significantly enhance its signal. nih.govlcms.cz The UPLC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, where specific transitions from a precursor ion (typically the protonated molecule [M+H]⁺) to one or more product ions are monitored. This provides exceptional selectivity and allows for quantification down to the pg/mL level. nih.govwaters.com

Table 2: Representative UPLC-MS/MS Parameters for Synthetic Steroid Analysis This table outlines common parameters for analyzing related synthetic steroids, which serve as a basis for a method for this compound.

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| UPLC Column | Reversed-phase (e.g., ACQUITY UPLC HSS T3 C18, 1.8 µm) | nih.govwaters.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer | waters.comnih.gov |

| Flow Rate | 0.3 - 2.0 mL/min | nih.govdrugfuture.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.govacs.org |

| MS Analyzer | Triple Quadrupole (TQ) | waters.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| LLOQ | Can reach low pg/mL levels (e.g., 1-5 pg/mL for ethinyl estradiol) | nih.govwaters.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound (Ethynodiol Diacetate) has been solved and refined using synchrotron X-ray powder diffraction data. researchgate.net This analysis reveals the precise bond lengths, angles, and conformation of the molecules within the crystal lattice.

The structure was determined to be in the monoclinic space group P2₁, with two independent molecules in the asymmetric unit (Z=4). researchgate.net The molecules are organized into layers. Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₄H₃₂O₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 17.4055(12) | researchgate.net |

| b (Å) | 7.25631(17) | researchgate.net |

| c (Å) | 19.6008(14) | researchgate.net |

| **β (°) ** | 116.2471(23) | researchgate.net |

| **Volume (ų) ** | 2220.33(13) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 298 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to analyze compounds containing chromophores—functional groups that absorb light in the UV-Vis range. The structural features of this compound dictate its UV absorption profile. Unlike ethinyl estradiol, which possesses a phenolic A-ring that gives rise to a distinct absorption maximum around 280 nm, this compound lacks this aromatic system. tandfonline.comtsijournals.com

The chemical structure of this compound is 19-Nor-17α-pregn-4-en-20-yne-3β,17-diol diacetate. wikidoc.org Its primary chromophore is the conjugated system involving the double bond at the C4-C5 position. This type of enone system typically absorbs in the lower UV range. Consequently, analytical methods using HPLC with UV detection for this compound employ low wavelengths, such as 210 nm, to achieve adequate sensitivity. nih.govdrugfuture.com This contrasts with methods for ethinyl estradiol, which can utilize its higher wavelength absorption maximum for more selective detection. nih.gov

Table 4: UV Detection Wavelengths for this compound and a Related Compound

| Compound | Key Chromophore | Typical Detection Wavelength (nm) | Source(s) |

|---|---|---|---|

| This compound | C=C double bond (at C4-C5) | 210 | nih.govdrugfuture.com |

| Ethinyl Estradiol | Phenolic A-ring | ~280 | nih.govtandfonline.comtsijournals.com |

Computational Chemistry and Molecular Modeling for Conformational and Electronic Structure Analysis

Computational chemistry and molecular modeling are indispensable tools for investigating the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method used to complement experimental data, such as that from X-ray crystallography. mdpi.com

For this compound, DFT techniques were used to optimize the geometry of the crystal structure obtained from powder diffraction data. researchgate.net This computational refinement helps to accurately position atoms and validate the experimental model. The comparison between the experimentally refined structure and the DFT-optimized structure can be quantified by the root-mean-square Cartesian displacement, which was found to be 0.261 Å and 0.309 Å for the two independent molecules in the crystal structure, indicating a high degree of agreement. researchgate.net

Broader computational studies on related estrogens use DFT to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. echemcom.comscielo.br Molecular electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, offering insights into potential intermolecular interactions. researchgate.net

Table 5: DFT Optimization Data for this compound Crystal Structure

| Parameter | Value (Å) | Source(s) |

|---|---|---|

| RMS Cartesian Displacement (Overall) | 0.462 | researchgate.net |

| RMS Cartesian Displacement (Molecule 1) | 0.261 | researchgate.net |

| RMS Cartesian Displacement (Molecule 2) | 0.309 | researchgate.net |

Compound Reference Table

Biotransformation Studies of Ethynyl Estradiol Diacetate in Non Human and in Vitro Systems

Microbial Biotransformation Pathways and Metabolite Identification

Microbial biotransformation serves as an effective method for creating a diverse range of steroid metabolites. Fungi, in particular, are known for their ability to introduce functional groups into complex molecules with a high degree of regio- and stereoselectivity.

Hydroxylation Reactions

The introduction of hydroxyl (-OH) groups is a common and significant reaction in the microbial metabolism of steroids. In the case of ethynyl (B1212043) estradiol (B170435) diacetate, studies have shown that certain fungi are capable of carrying out this transformation.

When ethynyl estradiol diacetate was incubated with the fungus Cunninghamella elegans, several hydroxylated metabolites were produced. nih.govresearchgate.netorientjchem.org These reactions primarily occurred at positions 6 and 10 of the steroid nucleus. nih.govresearchgate.net Three new hydroxylated compounds were identified: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol. nih.govresearchgate.netorientjchem.org This demonstrates the ability of Cunninghamella elegans to introduce hydroxyl groups at different positions on the steroid, leading to the formation of novel derivatives.

The following table summarizes the hydroxylated metabolites of this compound produced by Cunninghamella elegans:

Table 1: Hydroxylated Metabolites of this compound from Cunninghamella elegans Biotransformation| Metabolite | Position of Hydroxylation |

|---|---|

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | 6α |

| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | 6β |

Hydrolysis of Ester Groups

The hydrolysis of ester groups is another key transformation observed in the microbial metabolism of this compound. This reaction involves the cleavage of the acetate (B1210297) groups at positions 3 and 17 of the steroid.

Studies involving plant cell cultures, such as Ocimum basilicum (basil), have demonstrated the hydrolysis of the ester group as part of the metabolic process. nih.gov This enzymatic cleavage results in the formation of the corresponding alcohol, which can then undergo further transformations. For instance, the biotransformation of this compound with Ocimum basilicum yielded metabolites like 17α-ethynyl-17β-hydroxyestr-4-en-3-one and 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, indicating partial or complete hydrolysis of the diacetate ester groups. nih.gov

Oxidative Transformations

Oxidative transformations, beyond hydroxylation, also play a crucial role in the microbial metabolism of this compound. These reactions can involve the oxidation of hydroxyl groups to ketones.

During the biotransformation of this compound with Cunninghamella elegans and plant cell cultures of Ocimum basilicum and Azadirachta indica, an oxidative transformation was observed. nih.govorientjchem.org This resulted in the formation of 17α-ethynyl-17β-acetoxyestr-4-en-3-one. nih.govorientjchem.org In this metabolite, the hydroxyl group at the C-3 position has been oxidized to a ketone. This demonstrates the ability of these biological systems to carry out key oxidative steps in steroid metabolism.

Stereochemical Aspects of Microbial Transformations

Microbial transformations are often highly stereoselective, meaning they can produce specific stereoisomers of a product. This is a significant advantage over chemical synthesis, which may produce a mixture of isomers that are difficult to separate.

The biotransformation of this compound by Cunninghamella elegans showcases this stereoselectivity. The hydroxylation at the C-6 position resulted in the formation of both the 6α- and 6β-hydroxy derivatives, indicating that while the fungus can hydroxylate this position, it produces distinct stereoisomers. nih.govresearchgate.netorientjchem.org This high degree of stereoselectivity is a valuable characteristic of microbial biotransformation for the production of specific steroid analogues. nih.gov

Plant Cell Culture Biotransformation and Novel Compound Generation

Plant cell suspension cultures offer a valuable alternative to microbial systems for the biotransformation of steroids, often leading to the generation of novel compounds through different reaction pathways. nih.govrsc.org

The biotransformation of this compound using plant cell suspension cultures of Ocimum basilicum (basil) and Azadirachta indica (neem) has been investigated. nih.govrsc.org These cultures were found to catalyze hydrolysis of the ester groups and oxidation of the hydroxyl group to a ketone. nih.govrsc.org

With Ocimum basilicum, the biotransformation yielded four known metabolites:

17α-ethynyl-17β-acetoxyestr-4-en-3-one

17α-ethynyl-17β-hydroxyestr-4-en-3-one

17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene

17α-ethynyl-5α,17β-dihydroxyestr-3-ene nih.gov

The biotransformation with Azadirachta indica was less extensive, yielding only 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one. nih.gov These studies highlight the potential of plant cell cultures to generate a library of new steroid derivatives with potential biological activities. nih.gov

The following table summarizes the metabolites generated from the biotransformation of this compound by plant cell cultures:

Table 2: Metabolites of this compound from Plant Cell Culture Biotransformation| Plant Cell Culture | Metabolite | Reaction Type |

|---|---|---|

| Ocimum basilicum | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Oxidation |

| 17α-ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis, Oxidation | |

| 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | Hydrolysis | |

| 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | Hydrolysis, Rearrangement | |

| Azadirachta indica | 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Oxidation |

Enzymatic Reaction Mechanisms in Isolated Systems

The biotransformation of this compound is mediated by specific enzymes within the microbial and plant cells. While studies on the specific enzymes responsible for the metabolism of the diacetate form are limited, the metabolism of its active form, ethinyl estradiol, is well-documented and provides insight into the potential enzymatic mechanisms.

The primary enzymes involved in the metabolism of estrogens are cytochrome P450 (CYP) monooxygenases. pharmgkb.org In vitro data indicates that ethinyl estradiol is metabolized in liver microsomes by the cytochrome P450 3A4 isoenzyme. fda.gov The main metabolic pathway is aromatic hydroxylation, which leads to the formation of a variety of hydroxylated and methylated metabolites. fda.gov These metabolites can then be further conjugated with sulfates and glucuronides. fda.gov

The hydrolysis of the acetate ester groups in this compound is likely carried out by esterase enzymes present in the microbial and plant cells. These enzymes catalyze the cleavage of ester bonds, a common reaction in drug metabolism. researchgate.net

The ethinyl group at the C-17α position of ethinyl estradiol makes the molecule more resistant to microbial degradation compared to natural estrogens. researchgate.net However, certain microorganisms, particularly ligninolytic fungi, possess extracellular enzymes like laccase, lignin (B12514952) peroxidase, and manganese-dependent peroxidase that can degrade recalcitrant compounds like synthetic estrogens. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2B1, CYP2B6) in Oxidative Metabolism

The oxidative metabolism of ethinyl estradiol, the active form of ethinyl estradiol diacetate, is significantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are crucial for the biotransformation of a wide array of xenobiotics, including many therapeutic drugs. plos.orgevotec.com

CYP3A4 is a major enzyme involved in the metabolism of ethinyl estradiol. researchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is a primary catalyst for the 2-hydroxylation of ethinyl estradiol, a major metabolic pathway. researchgate.netnih.gov The induction of CYP3A4 can lead to increased metabolism of ethinyl estradiol, potentially altering its efficacy. researchgate.netevotec.com

CYP2B6 has also been identified as a participant in the metabolism of ethinyl estradiol. plos.orgpharmgkb.org Research has shown that ethinyl estradiol can act as a mechanism-based inactivator of human CYP2B6. pharmgkb.org

CYP2B1 , a rat hepatic cytochrome P450 enzyme, is also inactivated by ethinyl estradiol in a mechanism-based manner, highlighting a similar interaction pattern across species. pharmgkb.org

Other CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19 , have also been shown to catalyze the metabolism of ethinyl estradiol in vitro, with 2-hydroxy-EE being the predominant metabolite. nih.gov Among these, CYP2C9 has been identified as a significant contributor to the oxidative metabolism of ethinyl estradiol in human liver microsomes, second to CYP3A4. nih.gov

The involvement of multiple CYP isoforms underscores the complex nature of ethinyl estradiol's oxidative metabolism. The relative contribution of each enzyme can be influenced by genetic polymorphisms and the presence of other drugs that may act as inducers or inhibitors. plos.orgevotec.com

| Enzyme | Role in Ethinyl Estradiol Metabolism | Key Findings from In Vitro/Non-Human Studies | Citation |

|---|---|---|---|

| CYP3A4 | Major enzyme in 2-hydroxylation | Primary catalyst in human liver microsomes. | researchgate.netnih.gov |

| CYP2B6 | Metabolism and inactivation | Ethinyl estradiol is a mechanism-based inactivator. | pharmgkb.org |

| CYP2B1 | Metabolism and inactivation | Inactivated by ethinyl estradiol in rat liver studies. | pharmgkb.org |

| CYP2C9 | Significant contributor to oxidative metabolism | Second to CYP3A4 in its contribution in human liver microsomes. | nih.gov |

Dehydrogenase Activity (e.g., Short-chain dehydrogenase/reductase, 17β-hydroxysteroid dehydrogenase)

Dehydrogenase enzymes, particularly 17β-hydroxysteroid dehydrogenases (17β-HSDs), play a critical role in the metabolism of steroids by catalyzing the interconversion of ketones and secondary alcohols. wikipedia.org These enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

In the context of ethinyl estradiol metabolism, 17β-HSDs are involved in the oxidation/reduction at the C17 position of the steroid nucleus. wikipedia.org For instance, 17β-HSDs can catalyze the conversion of the potent estrogen estradiol to the less active estrone (B1671321). oncotarget.com While direct studies on ethinyl estradiol diacetate are limited, the activity of these enzymes on the parent compound, estradiol, is well-documented. oncotarget.com

Bacterial strains, such as Pseudomonas putida, have been shown to possess 17β-HSDs that efficiently catalyze the oxidation of 17β-estradiol to estrone. nih.gov This highlights a potential pathway for the microbial biotransformation of estrogenic compounds. Fungal and plant cell cultures have also been used to study the biotransformation of ethynodiol (B195179) diacetate, where processes like the oxidation of an alcohol to a ketone were observed, indicating dehydrogenase activity. nih.govresearchgate.net

| Enzyme/Enzyme Family | Function | Relevance to Ethinyl Estradiol Metabolism | Citation |

|---|---|---|---|

| 17β-hydroxysteroid dehydrogenases (17β-HSDs) | Catalyzes oxidation/reduction at the C17 position of steroids. | Involved in the interconversion of active and inactive estrogens. | wikipedia.orgoncotarget.com |

| Short-chain dehydrogenase/reductase (SDR) | A superfamily that includes 17β-HSDs. | Bacterial SDRs can efficiently oxidize 17β-estradiol. | nih.gov |

Methyltransferase Activity (e.g., Catechol O-methyltransferase)

Following the hydroxylation of ethinyl estradiol by cytochrome P450 enzymes, the resulting catechol estrogens can be further metabolized by catechol-O-methyltransferase (COMT). drugbank.comwikipedia.org COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a catechol substrate, leading to its inactivation. wikipedia.orguniprot.org

This methylation process is a significant pathway in the metabolism of endogenous catecholamines and catecholestrogens. wikipedia.org In vitro studies have shown that hydroxylated metabolites of ethinyl estradiol can be methylated by COMT. drugbank.com The resulting methoxy (B1213986) metabolites can then undergo further conjugation reactions. drugbank.comnih.gov The activity of COMT can be influenced by factors such as the presence of other substrates and genetic variations in the COMT gene. nih.gov

| Enzyme | Function | Metabolic Step | Citation |

|---|---|---|---|

| Catechol O-methyltransferase (COMT) | Methylates catechol estrogens. | Inactivates hydroxylated metabolites of ethinyl estradiol. | drugbank.comwikipedia.org |

Sulfation and Glucuronidation Mechanisms in Cell-Free Systems

Conjugation reactions, specifically sulfation and glucuronidation, are major pathways in the phase II metabolism of ethinyl estradiol, leading to more water-soluble compounds that can be readily excreted. researchgate.netpharmgkb.org

Sulfation: This process is catalyzed by sulfotransferases (SULTs). Ethinyl estradiol is a substrate for SULT1E1, which mediates its 3-O-sulfation. nih.gov In vitro studies have confirmed that ethinyl estradiol undergoes sulfation. pharmgkb.orgdrugbank.com

Glucuronidation: This reaction is carried out by UDP-glucuronosyltransferases (UGTs). Ethinyl estradiol can be glucuronidated by several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. drugbank.com The resulting glucuronide conjugates, such as ethinyl estradiol-3-O-glucuronide (EE-G), are major metabolites. nih.gov Studies using inside-out membrane vesicles have shown that EE-G is a substrate for the multidrug resistance proteins MRP2 and MRP3, which are involved in its transport. nih.gov

These conjugation pathways are crucial for the detoxification and elimination of ethinyl estradiol and its metabolites. researchgate.net

| Conjugation Pathway | Key Enzymes | Metabolites Formed | Citation |

|---|---|---|---|

| Sulfation | Sulfotransferases (e.g., SULT1E1) | Ethinyl estradiol sulfates (e.g., EE-3-O-sulfate) | pharmgkb.orgdrugbank.comnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (e.g., UGT1A1, UGT1A9) | Ethinyl estradiol glucuronides (e.g., EE-3-O-glucuronide) | drugbank.comnih.gov |

Theoretical Modeling of Biotransformation Processes

Theoretical modeling approaches have been employed to predict the biotransformation pathways of 17α-ethinylestradiol (EE2). nih.gov One such method involves the use of electronic theory to determine the Frontier Electron Density (FED) for EE2 and its metabolites. nih.gov This modeling helps in predicting which positions on the molecule are most susceptible to enzymatic attack.

FED-based modeling has shown good agreement with experimentally detected metabolites of EE2. nih.gov The initiating reactions are predicted to occur at Ring A, leading to the formation of metabolites that have been observed in experimental studies. nih.gov This theoretical framework can also help in understanding the subsequent cleavage of the steroid rings and the potential estrogenic activity of the resulting metabolites. nih.gov Computer simulations and the development of chemical models are integral to these theoretical investigations. nih.gov

Analytical Methodologies for Ethynyl Estradiol Diacetate Detection and Quantification in Environmental and Chemical Samples

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Ethynyl (B1212043) Estradiol (B170435) Diacetate, frequently in combination with an estrogen component like Ethinyl Estradiol in contraceptive formulations. jocpr.comthaiscience.info The versatility of HPLC allows for various configurations, including different stationary phases, mobile phase compositions, and detection systems, to achieve sensitive and accurate quantification.

Reversed-Phase HPLC (RP-HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the most predominantly employed chromatographic mode for the analysis of Ethynyl Estradiol Diacetate. nih.gov This technique separates compounds based on their hydrophobic character, making it ideal for non-polar molecules like steroids.

Several validated RP-HPLC methods have been established. One such method utilizes an Agilent ZORBAX SB-Phenyl column with a gradient mixture of acetonitrile (B52724) and water as the mobile phase for the separation of Ethynodiol (B195179) Diacetate and Ethinyl Estradiol. nih.gov Another procedure describes the use of an RP-2 column with an isocratic mobile phase of 38% (v/v) acetonitrile in water. nih.gov The robustness of RP-HPLC is demonstrated by its validation according to regulatory guidelines, confirming its specificity, repeatability, and accuracy for determining the compound in pharmaceutical dosage forms. nih.gov

| Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Agilent ZORBAX SB-Phenyl (4.6 mm × 15 cm, 5 μm) | Acetonitrile and Milli-Q water (gradient) | Not Specified | Not Specified | nih.gov |

| RP-2 (250 x 3.2-mm i.d.) | Acetonitrile 38% (v/v) in water (isocratic) | Not Specified | UV at 210 and 280 nm | nih.gov |

| Purospher® STAR RP-18e (150 X 4.0 mm I.D.; 5 µm) | 47% acetonitrile: 53% water (V/V) (isocratic) | 1.50 ml/min | UV at 215 nm | researchgate.net |

| Phenomenex BDS C18 (250 × 4.6 mm, 5µ) | Methanol: 10 mM Phosphate Buffer (pH 2.0) (84:16 v/v) | 1 mL/min | UV at 220 nm | researchgate.net |

Diode Array Detection (DAD) and UV Detection Applications

UV-Visible spectrophotometric detection is universally paired with HPLC for the quantification of this compound due to the presence of chromophores in its molecular structure. Simple UV detectors are often set at a single or dual wavelength, such as 210 nm, 215 nm, or 280 nm, for routine analysis. nih.govresearchgate.net

Diode Array Detection (DAD), also known as Photo Diode Array (PDA) detection, offers significant advantages over standard UV detectors. scioninstruments.com A DAD detector acquires absorbance data over a wide range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each point in the chromatogram. scioninstruments.comshimadzu.com This capability is invaluable for:

Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound. shimadzu.com

Compound Identification: Comparing the acquired spectrum with that of a known standard. shimadzu.com

Method Development: Selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference.

For instance, in the analysis of steroid hormones in water, DAD was performed at 197, 225, and 242 nm for both quantification and confirmatory identification purposes. nih.gov The high resolution and low noise of modern DAD systems make them ideal for sensitive and accurate library searches. thermofisher.com

Coupled Mass Spectrometry Detection (LC-MS, LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of this compound, particularly at trace levels in complex matrices like environmental water or biological plasma. nih.gov

LC-MS methods have been developed for the determination of steroid sex hormones, including Ethynodiol Diacetate, in various water samples with detection limits in the nanogram-per-liter (ng/L) range. nih.gov These methods often employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for avoiding false positive results in complex sample analysis. researchgate.net For related compounds like Ethinyl Estradiol, ultra-sensitive LC-MS/MS methods have achieved lower limits of quantitation at the picogram-per-milliliter (pg/mL) level in human plasma. nih.gov This often involves a chemical derivatization step, for example with dansyl chloride, to introduce an easily ionizable group, thereby significantly improving the analyte's response in the mass spectrometer. nih.govlcms.czthermofisher.com

| Analyte(s) | Matrix | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Ethynodiol Diacetate and other hormones | Sewage, surface, and drinking water | LC-DAD-MS (ESI and APCI) | Achieved detection limits in the ng/L range with recoveries >83%. | nih.gov |

| Ethinyl Estradiol | Human Plasma | LC/MS/MS with dansyl chloride derivatization | Validated curve range of 2.5-500 pg/mL. Derivatization greatly improved sensitivity. | nih.gov |

| Ethinyl Estradiol | Human Plasma | LC-MS/MS with dansyl chloride derivatization | Achieved a limit of quantitation of 5 pg/mL. | thermofisher.com |

| Etonogestrel, Levonorgestrel, Medroxyprogesterone Acetate (B1210297), Norethisterone | Human Plasma | LC-MS/MS | Analytical measuring range of 20–10,000 pg/mL for most analytes. | nih.gov |

Column Chemistries and Mobile Phase Optimization

The success of an HPLC separation hinges on the appropriate selection of the column chemistry and the optimization of the mobile phase. For this compound and related steroids, various reversed-phase column chemistries have proven effective.

C18 (ODS): Octadecylsilane columns are the most common and are used in numerous methods for steroid analysis due to their strong hydrophobic retention. jocpr.comresearchgate.net

C8: Octylsilane columns offer slightly less retention and can be advantageous for optimizing separations. lcms.cz

Phenyl: Phenyl-bonded phases provide alternative selectivity based on π-π interactions with the aromatic rings present in the steroid structure, which can be beneficial for separating structurally similar compounds. nih.govresearchgate.net

RP-2: A short-chain reversed-phase column that has also been successfully used. nih.govresearchgate.net

Mobile phase optimization involves adjusting the solvent strength to control the retention time of the analytes. This is typically achieved by modifying the ratio of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (water or a buffer). desklib.com The choice between isocratic elution (constant mobile phase composition) and gradient elution (changing composition over time) depends on the complexity of the sample. Isocratic methods are simpler and more robust for less complex mixtures, while gradient methods are necessary to resolve multiple components with different polarities in a reasonable time. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids, but it requires that the analytes be volatile and thermally stable. Steroids like this compound are not inherently volatile enough for direct GC analysis and must be chemically modified in a process called derivatization. researchgate.netnih.gov

The most common derivatization reaction for compounds containing hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process increases volatility and improves chromatographic behavior. After derivatization, the sample is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. mdpi.com

A recently developed method for the simultaneous quantification of Ethinyl Estradiol and Drospirenone in contraceptive formulations demonstrated the feasibility of GC-MS analysis without a derivatization step. mdpi.com This approach simplifies sample preparation significantly. In that method, analytes were extracted with methanol, diluted in ethyl acetate, and injected directly. The mass analyzer was operated in SIM mode, acquiring quantifier and qualifier ions for each compound to ensure accurate identification and quantification. mdpi.com While this was not applied to this compound, it points to potential future directions in simplifying steroid analysis by GC-MS.

Spectrophotometric Assay Development

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the quantification of this compound, particularly in bulk drug and simple pharmaceutical formulations where interference from other substances is minimal. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

International pharmacopoeias list UV absorption spectrophotometry as a standard method for the identification and assay of related compounds like ethinyl estradiol. iarc.fr Specific methods have been developed for 17-ethynyl steroids, a class that includes this compound. nih.gov

For analyzing binary mixtures, such as those in contraceptive pills, more advanced spectrophotometric techniques are required to resolve the overlapping spectra of the active ingredients. One such technique is ratio spectra second derivative spectrophotometry. tsijournals.com This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) and then calculating the second derivative of the resulting ratio spectrum. This mathematical manipulation allows for the selective measurement of each component without a physical separation step. For a mixture of ethinyl estradiol and levonorgestrel, this method was validated with a linearity range of 1.6-100 µg/ml for ethinyl estradiol. tsijournals.com

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile analytical technique for the quantification of various compounds, including this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the analysis of ethynyl estradiol and its derivatives, a UV-Visible spectrophotometer is used to scan solutions of the analyte across a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax). researchgate.net This λmax is then used for quantitative analysis. The selection of an appropriate solvent is crucial to ensure the stability of the compound and to avoid interference with the absorbance reading. Methanol is a commonly used solvent for this purpose. mdpi.com

In the context of pharmaceutical formulations, UV-Visible spectrophotometry provides a straightforward and rapid method for determining the content of active ingredients. For instance, in tablets containing this compound, the compound can be extracted using a suitable solvent and its concentration determined by measuring the absorbance at its λmax. scribd.com The method's simplicity and cost-effectiveness make it a valuable tool for routine quality control analysis. scielo.br

Table 1: Application of UV-Visible Spectrophotometry for Estrogen Analysis

| Analyte | Method | Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| Estradiol Valerate | UV Spectrophotometry | 270 | Tablet analysis | scielo.br |

| Ethinyl Estradiol & Norethindrone (B1679910) | UV-Visible Spectrophotometry | 220 | Analysis of mixture | researchgate.net |

| 17 β-estradiol | UV Spectrophotometry | Not specified | Pharmaceutical preparation analysis | scribd.comscribd.com |

| Estradiol & Progesterone (B1679170) | UV Spectrophotometry | 239.27, 292.51, 249.19 | Analysis of binary mixture | uobaghdad.edu.iq |

Derivative Spectrophotometry

Derivative spectrophotometry is an advancement of conventional UV-Visible spectrophotometry that enhances the resolution of overlapping spectral bands and eliminates background interference. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum often reveals fine structural details that are not apparent in the zero-order spectrum.

This method is particularly useful for the simultaneous determination of multiple components in a mixture without the need for prior separation. nih.gov By using the zero-crossing technique, where the concentration of one component is determined at a wavelength where the derivative spectrum of the other component crosses the zero axis, interferences can be effectively minimized. nih.gov

For the analysis of this compound in the presence of other active compounds, such as cyproterone (B1669671) acetate, third-derivative spectrophotometry has been successfully applied. nih.gov The method's ability to resolve spectral overlap makes it a powerful tool for the quality control of pharmaceutical preparations containing multiple active ingredients. nih.gov The validation of such methods typically includes assessing parameters like linearity, precision, accuracy, and the limits of detection and quantification to ensure reliable and reproducible results. scielo.br

Table 2: Application of Derivative Spectrophotometry for Estrogen Analysis

| Analyte(s) | Derivative Order | Wavelength (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Estradiol Valerate | First-order | 270 | Method validated for specificity, linearity, precision, and accuracy. | scielo.br |

| Cyproterone Acetate & Ethinylestradiol | Third-derivative | 316 (for Cyproterone Acetate), 226 (for Ethinylestradiol) | Successful simultaneous determination in pharmaceutical preparations. | nih.gov |

| Estradiol & Progesterone | First-derivative | 239.27, 292.51 (for Estradiol), 249.19 (for Progesterone) | Developed for quantitative determination of binary mixtures. | uobaghdad.edu.iq |

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of ethynyl estradiol. electrochemsci.org These techniques are based on measuring the electrical response (e.g., current or potential) of an electroactive species, such as ethynyl estradiol, when it undergoes oxidation or reduction at an electrode surface. abechem.com

Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been employed for the analysis of ethynyl estradiol. electrochemsci.orgnih.gov The choice of electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those fabricated with carbon nanotubes, carbon black, or other nanomaterials, have been shown to enhance the electrochemical response and lower the detection limits for ethynyl estradiol. nih.govresearchgate.net

The electrochemical behavior of ethynyl estradiol typically involves an irreversible oxidation process. electrochemsci.orgabechem.com The mechanism often involves the adsorption of the molecule onto the electrode surface prior to the electron transfer reaction. electrochemsci.org Researchers have developed methods with detection limits in the nanomolar (nM) and even picomolar (pM) range, making them suitable for the analysis of trace levels of ethynyl estradiol in environmental and biological samples. nih.govresearchgate.net

Table 3: Electrochemical Methods for Ethinyl Estradiol (EE2) Detection

| Electrode Type | Technique | Detection Limit | Application | Reference |

|---|---|---|---|---|

| Carbon Black Glassy Carbon Electrode | Differential Pulse Voltammetry | 10⁻⁵ to 10⁻⁶ g/L | Water Samples | electrochemsci.org |

| Hanging Drop Mercury Electrode | Not specified | ~10⁻⁶ g/L | Not specified | electrochemsci.org |

| Multi-walled Carbon Nanotubes/Glassy Carbon Electrode | Square Wave Voltammetry | 0.01 ng L⁻¹ | Water Samples | nih.gov |

| Carbon-based Screen-Printed Disposable Electrode | Cyclic Voltammetry | Not specified | Water Samples | electrochemsci.org |

| Lawsone-Based Electrode (TTN/CPE) | Not specified | 2.4 nM | Wastewater and Biological Samples | researchgate.net |

| Carbon Black Modified Electrode | Differential Pulse Voltammetry | Not specified | Not specified | researchgate.net |

| Chitosan-modified pencil electrode with Carbon Nanodots | Voltammetry | 17.0 nmol L⁻¹ | Water Samples | acs.org |

Sample Preparation and Extraction Techniques for Environmental and Chemical Matrices

The accurate determination of this compound in complex environmental and chemical samples necessitates effective sample preparation and extraction techniques. yok.gov.tracs.org These steps are crucial for isolating the target analyte from interfering matrix components and for pre-concentrating it to a level that can be detected by the analytical instrument. acs.orgdphen1.com

For aqueous samples such as wastewater and river water, solid-phase extraction (SPE) is the most commonly used technique. yok.gov.trdphen1.com SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the potential for automation. nih.gov The choice of sorbent material, such as C18 or polymeric phases, is critical for achieving efficient extraction of estrogens. dphen1.comnih.gov

Other extraction techniques that have been applied to environmental samples include liquid-liquid extraction (LLE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). mdpi.comdphen1.comnih.gov For solid samples like sediments and tissues, methods like pressurized liquid extraction (PLE) and MAE are often employed. nih.gov

Recent advancements in sample preparation include the development of miniaturized techniques such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE). yok.gov.trnih.gov These methods offer further reductions in solvent use and sample volume while providing high enrichment factors. nih.gov The final extract is often subjected to a clean-up step to remove any remaining interferences before instrumental analysis. dphen1.com

Table 4: Sample Preparation and Extraction Techniques for Estrogens

| Technique | Matrix | Key Features | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous samples, Food | High pre-concentration, various sorbents available. | yok.gov.trdphen1.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Liquid samples | Traditional method, can be less selective than SPE. | acs.orgnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Solid samples (contraceptive formulations) | Uses ultrasonic waves for extraction. | mdpi.com |

| Microwave-Assisted Extraction (MAE) | River sediments | Uses microwave energy to heat solvents and extract analytes. | nih.gov |

| Pressurized Liquid Extraction (PLE) | Not specified | Uses elevated temperatures and pressures for extraction. | nih.gov |

| Solid-Phase Microextraction (SPME) | Aqueous samples | Miniaturized technique, reduces solvent consumption. | yok.gov.trnih.gov |

| Stir-Bar Sorptive Extraction (SBSE) | Not specified | High pre-concentration efficiency due to larger sorbent volume. | nih.gov |

Environmental Fate, Degradation, and Remediation of Ethynyl Estradiol Diacetate

Environmental Occurrence and Persistence

The occurrence and persistence of ethynyl (B1212043) estradiol (B170435) diacetate are intrinsically linked to the behavior of its hydrolysis product, ethinyl estradiol (EE2). While the diacetate form is the one introduced, it is the resulting EE2 that is typically detected and studied in various environmental compartments.

The primary route for ethynyl estradiol diacetate entering the environment is through human use and excretion. As an active component in some pharmaceutical formulations, it is excreted and enters the wastewater stream. nih.gov Incomplete removal in wastewater treatment plants (WWTPs) leads to its discharge into surface waters. nih.govresearchgate.net Improper disposal of unused medications also contributes to its environmental load. researchgate.net While the compound is administered as a diacetate ester, it is rapidly metabolized or hydrolyzed to ethinyl estradiol (EE2), which is the principal form that enters the aquatic environment. nih.govnih.govwikipedia.org Therefore, WWTP effluents are considered a major point source of EE2 contamination in rivers, streams, and lakes. nih.govresearchgate.net

Once converted to ethinyl estradiol (EE2) in the aquatic environment, its transport and persistence are heavily influenced by sorption processes. EE2 is a moderately hydrophobic compound and is expected to adsorb to suspended solids and sediment. nih.govacs.org The degree of sorption is strongly correlated with the organic carbon content of the soil or sediment. nih.govresearchgate.net

Laboratory studies have quantified this behavior using the distribution coefficient (Kd), which measures the ratio of the chemical sorbed to sediment versus the amount in the water at equilibrium. For EE2, Kd values in bed sediments have been reported to range from 8 to 121 L/kg. nih.gov Sorption to suspended sediment showed Kd values ranging from 19 to 260 L/kg. nih.gov The organic carbon-normalized sorption coefficient (Koc) is also used to describe this partitioning. The logKoc values for estrogens like EE2 typically range from 2.77 to 3.90. researchgate.net

The sorption process is relatively rapid, with 80-90% of binding to bed sediments occurring within the first day. nih.gov This partitioning to sediment acts as a sink, leading to the accumulation of EE2 in benthic zones, but also influences its bioavailability and potential for degradation.

Sorption Coefficients for Ethinyl Estradiol (EE2)

| Parameter | Value Range | Matrix | Reference |

|---|---|---|---|

| Distribution Coefficient (Kd) | 8 - 121 L/kg | Bed Sediments | nih.gov |

| Distribution Coefficient (Kd) | 19 - 260 L/kg | Suspended Sediments | nih.gov |

| Log Koc | 2.77 - 3.90 | Soils and Sediments | researchgate.net |

Anthropogenic Sources to the Environment

Chemical Degradation Pathways in Environmental Systems

The chemical breakdown of this compound begins with hydrolysis and is followed by further degradation of the resulting ethinyl estradiol molecule through oxidation and photodegradation.

The primary and initial degradation pathway for this compound in an aqueous environment is hydrolysis. The two acetate (B1210297) ester groups are cleaved, yielding ethinyl estradiol (EE2) as the core product. This process is analogous to the hydrolysis observed for other steroid esters, where the ester bond is broken, releasing the parent steroid. nih.govwikipedia.org For instance, norethindrone (B1679910) acetate has been shown to hydrolyze to norethindrone in acidic aqueous media. nih.gov Once formed, the resulting ethinyl estradiol (EE2) is notably resistant to further hydrolysis under typical environmental conditions because it lacks other functional groups that readily hydrolyze. nih.gov

Following hydrolysis to ethinyl estradiol (EE2), oxidation becomes a relevant degradation pathway. EE2 is susceptible to oxidation, which can break down the molecule into various transformation products. nih.govgoogle.com In laboratory and treatment settings, advanced oxidation processes (AOPs) are employed to remediate water contaminated with EE2. These processes generate highly reactive species, such as hydroxyl radicals, that can effectively degrade the compound. Oxidation can target the A and/or B rings of the steroid structure, leading to the formation of products like 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto EE2. nih.gov

Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for ethinyl estradiol (EE2). EE2 absorbs light at wavelengths around 281 nm, making it susceptible to direct photolysis by sunlight. nih.gov The half-life for this process can vary significantly depending on the conditions. In one study, the photodegradation half-life of EE2 was 2.0 hours in river water but 341.7 hours in purified water, highlighting the role of water matrix components. nih.gov

The process can be significantly accelerated by the presence of photosensitizing agents, such as humic and fulvic acids, which are common in natural waters. nih.gov These substances absorb light and transfer the energy to the EE2 molecule or create reactive oxygen species that degrade it. In the presence of fulvic acids, the half-life of EE2 was found to decrease from 46 hours (direct photolysis) to just 2.1 hours. nih.gov Photocatalysts are also being researched for remediation; one study using a Ag–AgCl/ZnFe2O4 nanocomposite under visible light demonstrated efficient degradation of EE2. rsc.org

Research Findings on Photodegradation of Ethinyl Estradiol (EE2)

| Condition | Finding | Reference |

|---|---|---|

| Direct Photolysis (Purified Water) | Half-life of 341.7 hours. | nih.gov |

| Direct Photolysis (River Water) | Half-life of 2.0 hours. | nih.gov |

| Indirect Photolysis (with Humic Acids) | Half-life reduced to 6.4 hours. | nih.gov |

| Indirect Photolysis (with Fulvic Acids) | Half-life reduced to 2.1 hours. | nih.gov |

| Photocatalysis (Ag–AgCl/ZnFe2O4) | Pseudo rate constant 18.3 times higher than with ZnFe2O4 alone. | rsc.org |

Oxidation Processes

Biodegradation in Aquatic and Terrestrial Systems

The breakdown of this compound in the environment is primarily driven by microbial activity. This biodegradation can occur under both aerobic and anaerobic conditions, with varying efficiencies and pathways.

Aerobic Degradation Kinetics and Pathways

Under aerobic conditions, the degradation of ethynyl estradiol (the active form of this compound) can be relatively rapid, with a half-life ranging from less than a day to approximately 50 days in freshwater. europa.eu The rate of degradation is influenced by factors such as the concentration and diversity of bacteria present. mdpi.com Studies have shown that the presence of other organic matter can enhance the degradation of 17α-ethinylestradiol (EE2) in water-sediment systems. nih.gov The breakdown of biodegradable substances like proteins can stimulate the metabolic activity of bacteria, leading to increased production of extracellular enzymes and a higher rate of EE2 degradation. nih.gov

The degradation pathway often involves the oxidation of the EE2 molecule. thaiscience.info One common initial step is the oxidation of the 17α-ethynyl group, followed by cleavage of the aromatic A-ring, leading to the formation of various intermediates. thaiscience.infonih.gov

Anaerobic Degradation Characteristics and Challenges

Anaerobic degradation of ethynyl estradiol is significantly slower and more challenging compared to aerobic processes. thaiscience.info Some studies have reported little to no degradation of EE2 under anaerobic conditions, even over extended periods. thaiscience.info The half-life of EE2 under anaerobic conditions can exceed 1,000 days. thaiscience.info

Identification and Characterization of Microbial Strains (e.g., Rhodococcus zopfii, Pseudomonas putida, Scenedesmus quadricauda)

Several microbial strains have been identified for their ability to degrade ethynyl estradiol.